molecular formula C23H16Cl2N2O2S B12122434 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate

Cat. No.: B12122434
M. Wt: 455.4 g/mol
InChI Key: SUMSCJZGQXCHBE-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound features a quinazoline core substituted with a chloro and phenyl group, linked via a sulfanyl bridge to an ethyl 2-chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with benzaldehyde derivatives in the presence of a suitable catalyst.

    Thioether Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with an appropriate thiol, such as ethanethiol, under basic conditions.

    Esterification: Finally, the ethyl 2-chlorobenzoate moiety is introduced through esterification, typically using 2-chlorobenzoic acid and ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors. This compound could be explored for its inhibitory effects on specific enzymes, which may have implications in treating diseases such as cancer or bacterial infections.

Medicine

In medicine, the compound’s structure suggests potential as an anticancer agent. Quinazoline derivatives have been studied for their ability to inhibit tyrosine kinases, which are involved in the signaling pathways that regulate cell division and survival.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways involved would depend on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate is unique due to its specific substitution pattern and the presence of both a sulfanyl and ester group. This combination of functional groups can impart distinct chemical and biological properties, potentially offering advantages in terms of selectivity and potency compared to other quinazoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H16Cl2N2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethyl 2-chlorobenzoate

InChI

InChI=1S/C23H16Cl2N2O2S/c24-16-10-11-20-18(14-16)21(15-6-2-1-3-7-15)27-23(26-20)30-13-12-29-22(28)17-8-4-5-9-19(17)25/h1-11,14H,12-13H2

InChI Key

SUMSCJZGQXCHBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCCOC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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